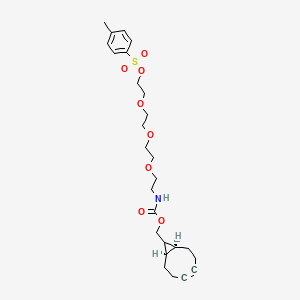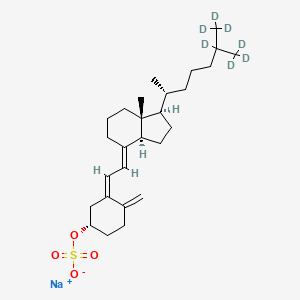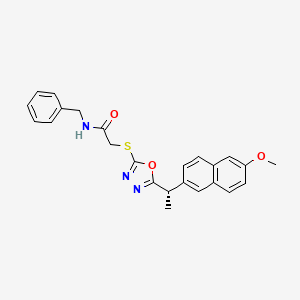
Vitamin K1 2,3-epoxide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin K1 2,3-epoxide-d7 is a deuterated form of Vitamin K1 2,3-epoxide, a derivative of Vitamin K1. This compound is a fat-soluble vitamin produced by plants and is essential for blood coagulation. The deuterated form, this compound, is used primarily in scientific research to study the metabolism and function of Vitamin K1 and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 2,3-epoxide-d7 involves the deuteration of Vitamin K1 2,3-epoxide. The process typically includes the following steps:
Deuteration of Vitamin K1: This involves the replacement of hydrogen atoms in Vitamin K1 with deuterium atoms.
Epoxidation: The deuterated Vitamin K1 is then subjected to epoxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced epoxidation techniques to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Vitamin K1 2,3-epoxide-d7 undergoes several types of chemical reactions, including:
Oxidation: Conversion to Vitamin K1 quinone.
Reduction: Conversion back to Vitamin K1.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products:
Oxidation: Vitamin K1 quinone.
Reduction: Vitamin K1.
Substitution: Various substituted derivatives of Vitamin K1
Aplicaciones Científicas De Investigación
Vitamin K1 2,3-epoxide-d7 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of Vitamin K1 and its metabolites.
Biology: Studied for its role in the Vitamin K cycle and its effects on blood coagulation.
Medicine: Investigated for its potential therapeutic applications in treating Vitamin K deficiency and related disorders.
Industry: Used in the development of analytical methods for the detection and quantification of Vitamin K compounds in various matrices
Mecanismo De Acción
Vitamin K1 2,3-epoxide-d7 exerts its effects through its role in the Vitamin K cycle. The compound is converted to Vitamin K1 quinone by the enzyme Vitamin K1 2,3-epoxide reductase. This conversion is essential for the activation of Vitamin K-dependent proteins involved in blood coagulation. The molecular targets include the γ-glutamyl carboxylase enzyme, which modifies specific proteins to their active forms .
Comparación Con Compuestos Similares
Vitamin K1 (Phylloquinone): The parent compound of Vitamin K1 2,3-epoxide-d7.
Vitamin K1 2,3-epoxide: The non-deuterated form.
Vitamin K2 (Menaquinone): Another form of Vitamin K with a different side chain structure.
Vitamin K3 (Menadione): A synthetic form of Vitamin K.
Comparison: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis. This uniqueness sets it apart from other similar compounds, which do not have the same isotopic labeling .
Propiedades
Fórmula molecular |
C31H46O3 |
|---|---|
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
3,4,5,6-tetradeuterio-7a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-1a-(trideuteriomethyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/i6D3,7D,8D,18D,19D |
Clave InChI |
KUTXFBIHPWIDJQ-VKXGTQFMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3(C(C2=O)(O3)C([2H])([2H])[2H])C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)[2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)








